molecular formula C14H12INO3S B7456796 N-(3-iodophenyl)-3-methylsulfonylbenzamide

N-(3-iodophenyl)-3-methylsulfonylbenzamide

Cat. No. B7456796
M. Wt: 401.22 g/mol
InChI Key: UBUUYQHHDRSYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)-3-methylsulfonylbenzamide, also known as ML-9, is a chemical compound that has been widely used in scientific research for its ability to inhibit myosin light chain kinase (MLCK). This enzyme plays a crucial role in the regulation of smooth muscle contraction and cell motility, making ML-9 a valuable tool for investigating these processes.

Mechanism of Action

N-(3-iodophenyl)-3-methylsulfonylbenzamide works by inhibiting MLCK, which is responsible for the phosphorylation of myosin light chains. This phosphorylation is necessary for the activation of myosin, which in turn leads to smooth muscle contraction and cell motility. By inhibiting MLCK, N-(3-iodophenyl)-3-methylsulfonylbenzamide prevents this process from occurring, resulting in a decrease in smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-iodophenyl)-3-methylsulfonylbenzamide are primarily related to its ability to inhibit MLCK. This inhibition leads to a decrease in smooth muscle contraction and cell motility, which can have a range of effects depending on the specific context. For example, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to reduce airway smooth muscle contraction in a mouse model of asthma, suggesting that it could be a potential therapy for this condition.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its specificity for MLCK, which allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, one limitation of N-(3-iodophenyl)-3-methylsulfonylbenzamide is its relatively low potency, which means that high concentrations are often required to achieve significant effects. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are many potential future directions for N-(3-iodophenyl)-3-methylsulfonylbenzamide research, including the development of more potent and specific MLCK inhibitors, the exploration of N-(3-iodophenyl)-3-methylsulfonylbenzamide's effects on other cellular processes, and the investigation of N-(3-iodophenyl)-3-methylsulfonylbenzamide's potential as a therapeutic agent for a range of conditions. Additionally, N-(3-iodophenyl)-3-methylsulfonylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy. Overall, N-(3-iodophenyl)-3-methylsulfonylbenzamide is a valuable tool for scientific research and has the potential to contribute to a wide range of fields.

Synthesis Methods

The synthesis of N-(3-iodophenyl)-3-methylsulfonylbenzamide involves the reaction of 3-iodoaniline with 3-methylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of around 130-133°C.

Scientific Research Applications

N-(3-iodophenyl)-3-methylsulfonylbenzamide has been used in a wide range of scientific research applications, including the study of smooth muscle contraction, cell migration, and cytoskeletal dynamics. It has also been used in the development of potential therapies for conditions such as asthma, hypertension, and cancer.

properties

IUPAC Name

N-(3-iodophenyl)-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-20(18,19)13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUYQHHDRSYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-iodophenyl)-3-methylsulfonylbenzamide

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